Etilefrine Etilefrine 3-[2-(ethylamino)-1-hydroxyethyl]phenol is a member of phenols.
Etilefrine is an adrenergic agonist that appears to interact with beta-1 and some alpha-adrenergic receptors. It has been used as a vasoconstrictor agent.
Etilefrine is an adrenergic agonist with vasoconstrictive activity. Etilefrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors, leading to positive chronotropic and inotropic effects.
A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.
Brand Name: Vulcanchem
CAS No.: 709-55-7
VCID: VC21352674
InChI: InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
SMILES: CCNCC(C1=CC(=CC=C1)O)O
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

Etilefrine

CAS No.: 709-55-7

Cat. No.: VC21352674

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Etilefrine - 709-55-7

Description 3-[2-(ethylamino)-1-hydroxyethyl]phenol is a member of phenols.
Etilefrine is an adrenergic agonist that appears to interact with beta-1 and some alpha-adrenergic receptors. It has been used as a vasoconstrictor agent.
Etilefrine is an adrenergic agonist with vasoconstrictive activity. Etilefrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors, leading to positive chronotropic and inotropic effects.
A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.
CAS No. 709-55-7
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 3-[2-(ethylamino)-1-hydroxyethyl]phenol
Standard InChI InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Standard InChI Key SQVIAVUSQAWMKL-UHFFFAOYSA-N
SMILES CCNCC(C1=CC(=CC=C1)O)O
Canonical SMILES CCNCC(C1=CC(=CC=C1)O)O
Appearance Solid powder
Melting Point 208-209

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator